molecular formula C12H12ClNO B13051188 4-(4-Chlorophenyl)-3-oxohexanenitrile

4-(4-Chlorophenyl)-3-oxohexanenitrile

Cat. No.: B13051188
M. Wt: 221.68 g/mol
InChI Key: YYTFKQBXIRRPPC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-oxohexanenitrile is a nitrile-containing organic compound with a hexanenitrile backbone substituted by a 4-chlorophenyl group at position 4 and a ketone (oxo) group at position 3. Its molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 225.68 g/mol.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-oxohexanenitrile

InChI

InChI=1S/C12H12ClNO/c1-2-11(12(15)7-8-14)9-3-5-10(13)6-4-9/h3-6,11H,2,7H2,1H3

InChI Key

YYTFKQBXIRRPPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-3-oxohexanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at a temperature range of 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction time. The use of microwave-assisted synthesis has also been explored to achieve higher efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-oxohexanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-3-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 4-(4-Chlorophenyl)-3-oxohexanenitrile but differ in substituent positions, chain length, or functional groups:

2-(4-Chlorophenyl)-3-oxobutanenitrile
  • Molecular Formula: C₁₀H₈ClNO
  • Molecular Weight : 193.63 g/mol
  • Key Differences :
    • Shorter carbon chain (butanenitrile vs. hexanenitrile).
    • Oxo group at position 3, but the 4-chlorophenyl group is at position 2.
  • Applications : Primarily used in small-molecule pharmaceutical synthesis due to its compact structure .
2-(4-Chlorophenyl)hexanenitrile
  • Molecular Formula : C₁₂H₁₄ClN
  • Molecular Weight : 207.70 g/mol
  • Key Differences :
    • Lacks the oxo group at position 3.
    • The 4-chlorophenyl group is at position 2.
  • Applications : Agrochemical precursor, valued for its lipophilicity and stability in formulations .
2-(3-Chlorophenyl)-6-(4-methoxyphenyl)-3-oxo-hexanenitrile
  • Molecular Formula: C₁₉H₁₈ClNO₂
  • Molecular Weight : 327.81 g/mol
  • Key Differences :
    • Additional 4-methoxyphenyl substituent at position 4.
    • Chlorophenyl group at position 3 (vs. 4 in the target compound).
  • Applications : Explored in medicinal chemistry for its dual aromatic substitution, which enhances binding to biological targets .

Physicochemical and Reactivity Comparisons

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight Boiling Point (°C) Solubility (Polar Solvents) Reactivity Highlights
This compound 225.68 ~300 (est.) Moderate Ketone enables condensation reactions
2-(4-Chlorophenyl)-3-oxobutanenitrile 193.63 ~250 High High reactivity due to shorter chain
2-(4-Chlorophenyl)hexanenitrile 207.70 ~280 Low Stable under acidic conditions
Key Observations :
  • The oxo group in this compound enhances its polarity compared to non-oxo analogues like 2-(4-Chlorophenyl)hexanenitrile, improving solubility in polar solvents .

Research Findings and Challenges

  • Crystallography : Single-crystal X-ray studies of related compounds (e.g., chromen derivatives) reveal planar aromatic systems and hydrogen-bonding interactions that stabilize the solid-state structure .
  • Stability Issues : The oxo group in this compound may lead to degradation under strongly acidic or basic conditions, requiring careful handling .

Biological Activity

4-(4-Chlorophenyl)-3-oxohexanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H12ClN
  • Molecular Weight : 219.68 g/mol
  • IUPAC Name : this compound

This structure features a chlorophenyl group and a nitrile functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Nitrile Group : Acts as a ligand for metal ions, influencing various biochemical pathways.
  • Chlorophenyl Group : Interacts with hydrophobic pockets in proteins, potentially altering their function and activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities, including antibacterial and enzyme inhibitory effects.

Antibacterial Activity

Studies have shown that the compound exhibits moderate to strong antibacterial activity against various bacterial strains. The following table summarizes the antibacterial efficacy against selected strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Salmonella typhi1532 µg/mL
Bacillus subtilis1816 µg/mL
Escherichia coli1064 µg/mL
Staphylococcus aureus1232 µg/mL

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. The results are summarized below:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase5.14 ± 0.02Eserine (0.5 mM)
Urease2.14 ± 0.003Thiourea (21.25 ± 0.15)

These findings indicate that the compound has potential as a therapeutic agent targeting these enzymes.

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A recent study evaluated the antibacterial properties of various derivatives of the compound, including modifications to the chlorophenyl group. Results indicated that certain modifications enhanced antibacterial potency against Salmonella typhi and Bacillus subtilis, suggesting structure-activity relationships (SAR) that could guide future drug design .
  • Enzyme Inhibition Studies :
    In another research effort, the compound was tested for its ability to inhibit urease, an enzyme implicated in various pathological conditions. The study found that derivatives of this compound displayed significant inhibition, with IC50 values indicating strong potential for therapeutic applications in conditions like kidney stones .

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